Quinolin-8-ylacetonitrile

Vue d'ensemble

Description

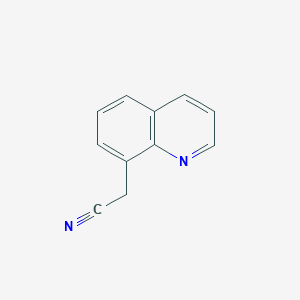

Quinolin-8-ylacetonitrile is an organic compound belonging to the quinoline family, a group of heterocyclic aromatic compounds characterized by a double-ring structure with a nitrogen atom. This compound has the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

The synthesis of quinolin-8-ylacetonitrile can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to achieve these goals .

Analyse Des Réactions Chimiques

Quinolin-8-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-8-ylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield quinolin-8-ylmethanamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinolin-8-ylacetonitrile and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Research has demonstrated that compounds derived from quinoline motifs exhibit significant bioactivity against various cancer cell lines. For instance, studies have indicated that modifications to the quinoline structure can enhance selectivity and potency against specific targets such as the anti-apoptotic protein survivin, which is often overexpressed in cancer cells .

Table 1: Biological Activities of Quinoline Derivatives

| Compound | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| UC-112 | Anticancer | Inhibits survivin | |

| Hydroxyquinoline | Antimicrobial | Metal chelation | |

| This compound | Antiviral | Viral replication inhibition |

Coordination Chemistry

The ability of this compound to form complexes with metal ions has been extensively studied. These complexes are valuable in various applications, including catalysis and as sensors for detecting metal ions. The chelating properties of quinoline derivatives allow for the stabilization of metal ions, which can be beneficial in therapeutic contexts, particularly for neurodegenerative diseases where metal imbalance plays a critical role .

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials with specific electronic properties. Its derivatives have been explored in organic electronics and photonic devices due to their favorable electronic characteristics. The incorporation of quinoline motifs into polymer matrices has shown potential for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Research

A notable study focused on the structural modification of quinoline derivatives led to the discovery of potent inhibitors targeting survivin. The synthesized analogs exhibited enhanced antiproliferative activities against melanoma cell lines, demonstrating the effectiveness of this compound-based compounds in cancer therapy .

Case Study 2: Metal Chelation

Research on 8-hydroxyquinolines has highlighted their role as effective metal chelators in biological systems. This compound derivatives have been shown to restore metal balance in cellular environments, potentially offering therapeutic strategies for diseases like Alzheimer's and Parkinson's .

Mécanisme D'action

The mechanism of action of quinolin-8-ylacetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to cell death, making these compounds effective as antimicrobial and anticancer agents .

Comparaison Avec Des Composés Similaires

Quinolin-8-ylacetonitrile can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal and industrial chemistry.

8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications.

Activité Biologique

Quinolin-8-ylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the cyano group () at the acetonitrile position significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities associated with this compound are diverse, including:

- Anticancer Activity : Compounds with quinoline structures have been investigated for their potential to inhibit cancer cell proliferation.

- Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for various enzymes, including α-amylase.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit promising anticancer properties. For instance, studies on related compounds have reported IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, demonstrating potent antiproliferative effects. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways, such as upregulating Bcl-2 and downregulating Bax proteins .

Case Study: Anticancer Mechanisms

A notable study highlighted the anticancer activity of a 7-substituted quinoline derivative, which induced mitochondrial dysfunction in cancer cells, leading to apoptosis. This derivative was shown to selectively target cancer cells without affecting normal cell lines .

Antimicrobial Activity

Quinoline derivatives are recognized for their broad-spectrum antimicrobial activities. This compound has been tested against various bacterial strains, with significant inhibition zones observed in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest its potential as an effective antimicrobial agent .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound on enzymes such as α-amylase. In silico docking studies revealed strong binding affinities between this compound and the enzyme's active site, indicating its potential as a therapeutic agent for managing diabetes by regulating carbohydrate metabolism .

Research Findings Summary

| Activity Type | IC50 Values | Mechanism of Action |

|---|---|---|

| Anticancer | 0.59 - 1.52 µM | Induction of apoptosis via mitochondrial dysfunction |

| Antimicrobial | Significant inhibition zones | Disruption of bacterial cell wall synthesis |

| Enzyme Inhibition | Binding affinity scores | Competitive inhibition of enzyme active sites |

Propriétés

IUPAC Name |

2-quinolin-8-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWLTAJAZARGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496718 | |

| Record name | (Quinolin-8-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66819-06-5 | |

| Record name | (Quinolin-8-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.